2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate is a complex organic compound with potential applications in pharmaceuticals, particularly in antifungal treatments. This compound is characterized by its unique molecular structure that incorporates both aromatic and heterocyclic components, making it of interest in medicinal chemistry.
The compound is derived from various chemical processes that involve the synthesis of imidazole derivatives and chlorinated phenyl groups. Its synthesis is often linked to the development of antifungal agents, as it shares structural similarities with known antifungal compounds like econazole and miconazole .
This compound can be classified under several categories:
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions including temperature and pH to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and product purity.
The molecular structure of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate includes:
C(C(C(=O)O)OC(C1=CC=CC=C1)C(C2=CN=CN2)=C(C(Cl)=C)C(Cl)=C)InChI=1S/C16H18Cl2N2O3/c17-13-5-4-12(15(19)20)7-8(13)6-21-16(22)10-11-9-14(18)23/h4-7,10,21H,8-9,19H2,1H3,(H,22,23)The primary reactions involving this compound include:
Reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity for desired products.
The mechanism of action for 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate as an antifungal involves:
Studies have shown that compounds with similar structures exhibit potent antifungal activity against a variety of fungal pathogens, including Candida species and dermatophytes.
Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to characterize the compound's structure and confirm its purity.
The primary application of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylethyloxy)-2-propanol oxalate lies in its potential use as an antifungal agent in medicinal chemistry. Its structural features allow it to interact effectively with fungal enzymes involved in cell wall synthesis, making it a candidate for further development in treating fungal infections.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: